molecular formula C10H17N5O3 B4136108 N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine

N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine

Cat. No. B4136108
M. Wt: 255.27 g/mol
InChI Key: ONBDGRALEWDPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ATR (ataxia telangiectasia and Rad3-related protein kinase). ATR plays a crucial role in the DNA damage response pathway, which is responsible for detecting DNA damage and initiating repair mechanisms. AZD6738 has shown potential as an anti-cancer agent, as it can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.

Mechanism of Action

N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine targets the ATR pathway, which is responsible for detecting DNA damage and initiating repair mechanisms. Inhibition of the ATR pathway by N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine leads to an accumulation of DNA damage, which sensitizes cancer cells to DNA-damaging agents. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine also inhibits the replication stress response, which is another mechanism by which cancer cells can survive under conditions of DNA damage.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been shown to have a potent inhibitory effect on the ATR pathway, both in vitro and in vivo. In preclinical studies, N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine as a research tool is its specificity for the ATR pathway. This allows researchers to selectively target this pathway and study its role in DNA damage response. However, one limitation of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine in lab experiments requires careful consideration of dosage and timing, as well as potential interactions with other experimental conditions.

Future Directions

There are several potential future directions for the research and development of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine. One area of interest is the combination of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine with other anti-cancer agents, such as immunotherapy and targeted therapies. Another area of interest is the development of biomarkers to predict response to N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine, which could improve patient selection and treatment outcomes. Finally, further studies are needed to fully understand the mechanism of action of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine and its potential role in DNA damage response.

Scientific Research Applications

N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been extensively studied for its potential as an anti-cancer agent. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the ATR pathway. This sensitization effect has been observed in several types of cancer, including ovarian, breast, lung, and colon cancer. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has also been shown to have a synergistic effect when combined with other anti-cancer agents, such as PARP inhibitors and CHK1 inhibitors.

properties

IUPAC Name

5-nitro-4-N-(3-propan-2-yloxypropyl)pyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3/c1-7(2)18-5-3-4-12-10-8(15(16)17)9(11)13-6-14-10/h6-7H,3-5H2,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBDGRALEWDPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-[3-(propan-2-yloxy)propyl]pyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.